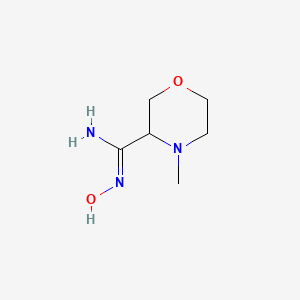

N'-hydroxy-4-methylmorpholine-3-carboximidamide

Description

N'-Hydroxy-4-methylmorpholine-3-carboximidamide is a carboximidamide derivative characterized by a morpholine ring substituted with a methyl group at the 4-position and an N'-hydroxyamidine functional group at the 3-position.

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N'-hydroxy-4-methylmorpholine-3-carboximidamide |

InChI |

InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |

InChI Key |

NHTPPFOQMVTIAL-UHFFFAOYSA-N |

Isomeric SMILES |

CN1CCOCC1/C(=N/O)/N |

Canonical SMILES |

CN1CCOCC1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methylmorpholine-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields the desired compound through a series of steps that include cyclization and condensation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methylmorpholine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-methylmorpholine-3-carboximidamide oxides, while reduction could produce corresponding amines.

Scientific Research Applications

N’-hydroxy-4-methylmorpholine-3-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylmorpholine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N'-Hydroxy-1H-Indole-3-carboximidamide

- Structural Differences : Replaces the morpholine ring with an indole heterocycle. The indole’s aromaticity and planar structure contrast with the saturated, oxygen-containing morpholine, affecting electronic distribution and solubility.

- Functional Implications : Indole derivatives are often associated with biological activity (e.g., kinase inhibition), while morpholine rings enhance water solubility and metabolic stability. The amidoxime group (NH2–C=N–OH) in both compounds may confer metal-chelating properties, though the indole’s π-system could influence binding specificity .

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)

- Structural Differences : Hydroxamic acids feature a CONHOH group, whereas carboximidamides contain an NH2–C=N–OH moiety. The latter’s imine bond introduces rigidity and distinct electronic properties.

- Functional Implications : Hydroxamic acids are potent metal chelators and histone deacetylase (HDAC) inhibitors. In contrast, amidoximes may exhibit stronger nucleophilic character due to the lone pair on the imine nitrogen, making them reactive intermediates in synthesis or uranium extraction .

Carboxamide Derivatives (e.g., N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide)

- Structural Differences: Carboxamides lack the hydroxylamine group, instead featuring a CONHR motif.

- Functional Implications : Carboxamides are common in medicinal chemistry for their stability and hydrogen-bonding capacity. The amidoxime group in N'-hydroxy-4-methylmorpholine-3-carboximidamide may offer unique reactivity, such as participation in cyclization reactions or radical scavenging .

Comparative Data Table

| Compound | Core Structure | Key Functional Group | Notable Properties | Potential Applications |

|---|---|---|---|---|

| This compound | Morpholine ring + methyl | NH2–C=N–OH (amidoxime) | High solubility, chelation, nucleophilic | Antioxidants, polymer synthesis |

| N'-Hydroxy-1H-Indole-3-carboximidamide | Indole ring | NH2–C=N–OH | Aromaticity, π-π interactions | Bioactive agents, metal sensors |

| N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide | Cyclohexane + chlorophenyl | CONHOH (hydroxamic acid) | Metal chelation, HDAC inhibition | Anticancer agents |

| N3-Aryl-1-alkyl-4-oxo-naphthyridine-3-carboxamide | Naphthyridine | CONHR (carboxamide) | Stability, hydrogen bonding | Antimicrobials, kinase inhibitors |

Biological Activity

N'-hydroxy-4-methylmorpholine-3-carboximidamide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been studied for its interactions with various enzymes that play critical roles in metabolic pathways. The compound's mechanism of action typically involves binding to the active sites of these enzymes, thereby altering their activity and potentially leading to therapeutic effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies. This property is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.

Case Studies

- Case Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The results indicated that this compound effectively increased GLP-1 levels, thereby enhancing insulin secretion and reducing blood glucose levels in vivo .

- Antimicrobial Activity Assessment : In another investigation, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential utility as an antimicrobial agent.

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with specific molecular targets. The hydroxyl group and the morpholine ring are crucial for its binding affinity to enzyme active sites, leading to effective modulation of enzymatic activities.

Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Cytotoxicity : Investigations into cytotoxic effects on tumor cells have shown promising results, indicating that this compound may possess anticancer properties.

- Cell Migration and Proliferation : Assays measuring cell migration and proliferation have demonstrated that this compound can influence these processes, which are critical in cancer metastasis .

- Regulatory T-cell Function : Research indicates that this compound may modulate immune responses by affecting regulatory T-cell functions, which could have implications for autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.